3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents. One common method includes the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction with N-aryl-2-bromoacetamides . Another approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular isoindole-6,12-dione derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation is a notable reaction for this compound.
Substitution: The compound can react with ortho-formylbenzoic acid to form angular isoindole-6,12-dione derivatives.
Major Products
The major products formed from these reactions include polyheterocyclic ensembles with pyrazole or isoxazole fragments and angular isoindole-6,12-dione derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, heat shock protein Hsp90, and serine/threonine kinase B-Raf.
Biological Research: The compound has shown potential as an inhibitor of infectious prion isoform replication and as a modulator of TGF-βR1.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of specific enzymes and proteins. For instance, it acts as an inhibitor of CDK8, which plays a crucial role in regulating gene expression . The compound’s interaction with these molecular targets disrupts their normal function, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique structural features and its ability to undergo regio- and stereoselective reactions. Its selective inhibition of multiple enzymes and proteins also highlights its potential as a versatile compound in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C9H9N3OS |
---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3OS/c1-4-2-3-12-9-5(4)6(10)7(14-9)8(11)13/h2-3H,10H2,1H3,(H2,11,13) |
InChI-Schlüssel |
ODSPYWPOAKLFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.